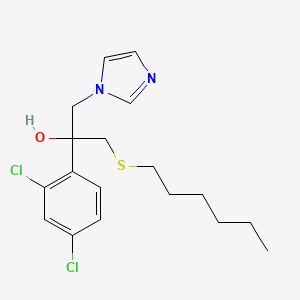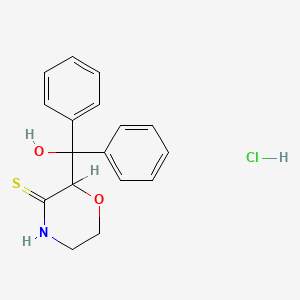
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride is a chemical compound known for its unique structure and properties It is a thiomorpholine derivative, which means it contains a sulfur atom within a morpholine ring
Preparation Methods
The synthesis of (+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride typically involves several steps. One common method includes the reaction of diphenylmethanol with thiomorpholine under specific conditions to form the desired product. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
(+)-alpha,alpha-Diphenyl-3-thiomorpholinemethanol hydrochloride can be compared with other thiomorpholine derivatives and diphenylmethanol analogs. Similar compounds include:
Thiomorpholine: A simpler structure with similar sulfur-containing ring.
Diphenylmethanol: Lacks the thiomorpholine ring but shares the diphenylmethanol core.
Thiomorpholine derivatives: Various derivatives with different substituents on the thiomorpholine ring. The uniqueness of this compound lies in its specific combination of the thiomorpholine ring and diphenylmethanol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101584-11-6 |
|---|---|
Molecular Formula |
C17H18ClNO2S |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-[hydroxy(diphenyl)methyl]morpholine-3-thione;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c19-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)15-16(21)18-11-12-20-15;/h1-10,15,19H,11-12H2,(H,18,21);1H |
InChI Key |
UKTDALXJXRANJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(=S)N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




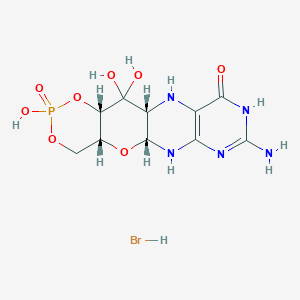
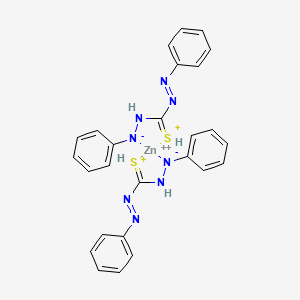

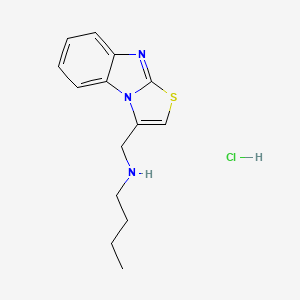
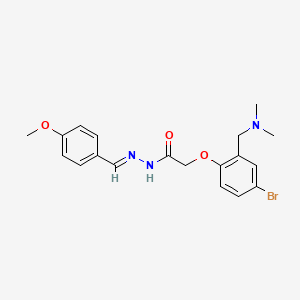
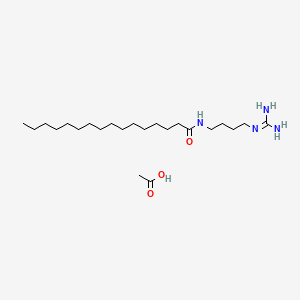
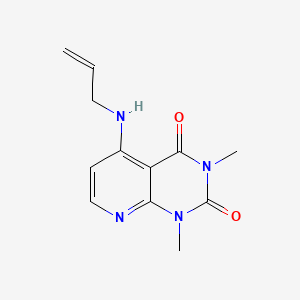
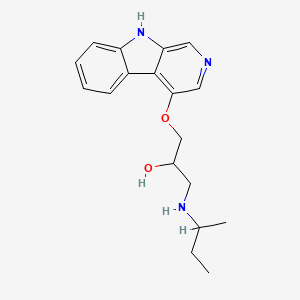

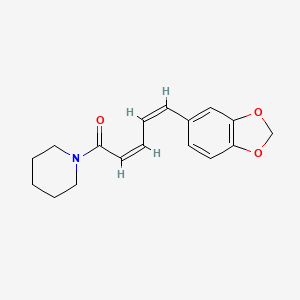
![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)
